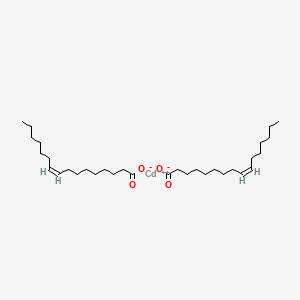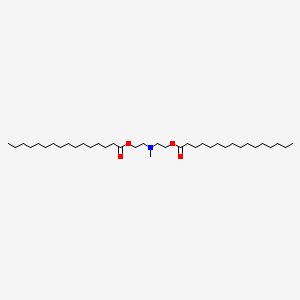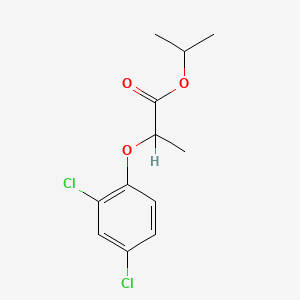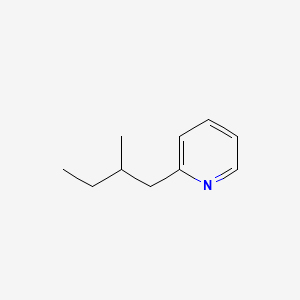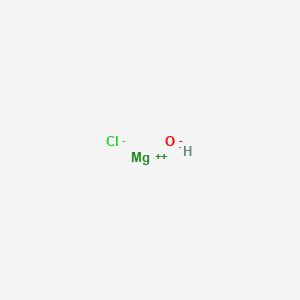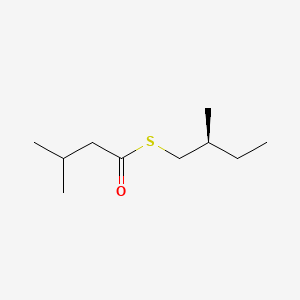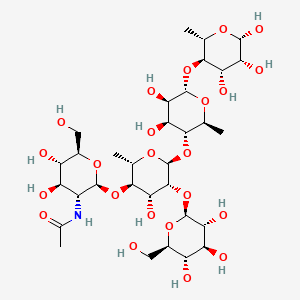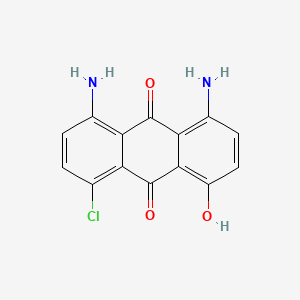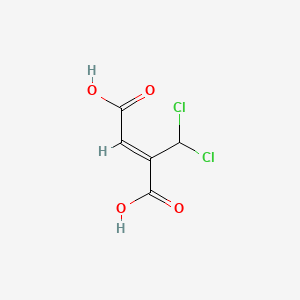
(3-Phenylpropoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylpropoxy)acetaldehyde is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Phenylpropoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Another method involves the oxidation of 3-phenylpropyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction requires careful control of the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylpropoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Phenylpropanoic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Phenylpropoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (3-Phenylpropoxy)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that may interact with cellular components. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- Benzaldehyde
Uniqueness
(3-Phenylpropoxy)acetaldehyde is unique due to its combination of a phenyl group, a propoxy chain, and an aldehyde group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, while benzaldehyde contains a phenyl group and an aldehyde group, it lacks the propoxy chain, resulting in different chemical behavior and applications.
Propriétés
Numéro CAS |
84930-13-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(3-phenylpropoxy)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
Clé InChI |
JDTAZEDVMRGLPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



